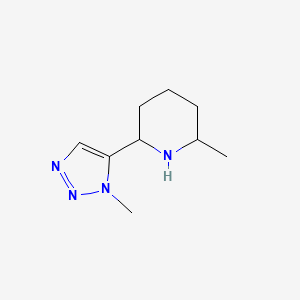
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursorsThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of water-soluble ligands such as BTTES can accelerate reaction rates and suppress cell cytotoxicity, making the process more efficient and safer .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can participate in click chemistry reactions, facilitating the conjugation of biomolecules. The triazole ring can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative used in various chemical reactions.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A compound with similar triazole functionality used in coordination chemistry.
Uniqueness: 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, from catalysis to drug design.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-6-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-4-3-5-8(11-7)9-6-10-12-13(9)2/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
VDVWNAOTJVZDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2=CN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




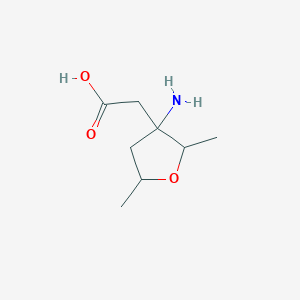
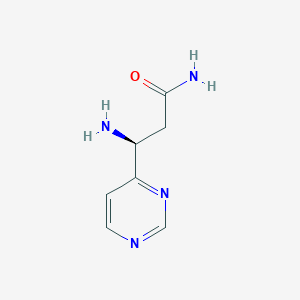
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)
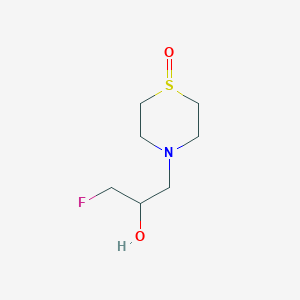

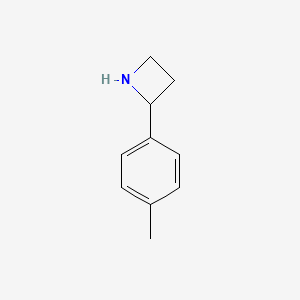
![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)


![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)

